6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine
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Overview
Description
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine is a chemical compound with the molecular formula C12H10ClFN2. This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, fluoro, and methylphenyl groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine typically involves the reaction of 4-fluoro-2-methylphenylboronic acid with 6-chloro-3-iodopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-fluorophenyl)pyridin-3-amine
- 4-(4-Fluoro-2-methylphenyl)pyridin-3-amine
- 6-Chloro-4-(2-methylphenyl)pyridin-3-amine
Uniqueness
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H10ClFN2 |
---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H10ClFN2/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15/h2-6H,15H2,1H3 |
InChI Key |
UBHMOCPFHJWSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl |
Origin of Product |
United States |
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